
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C14H12N2O4 It is characterized by the presence of two nitro groups and two methyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene typically involves nitration reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Halogenating agents (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups yields 1,3-dimethyl-5-amino-2-(2-aminophenyl)benzene.
Substitution: Electrophilic aromatic substitution can lead to the formation of various halogenated derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the additional nitro group on the phenyl ring.
1,3-Dimethyl-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2,4-Dimethyl-1-nitrobenzene: Another positional isomer with different substitution patterns.
Uniqueness
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is unique due to the presence of two nitro groups and two methyl groups in specific positions on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
6311-61-1 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
1,3-dimethyl-5-nitro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-7-11(15(17)18)8-10(2)14(9)12-5-3-4-6-13(12)16(19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
NZXSVCGTIANRNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
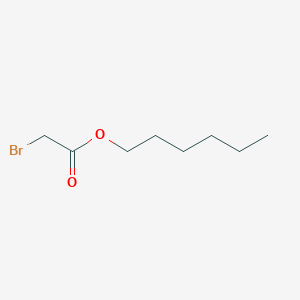
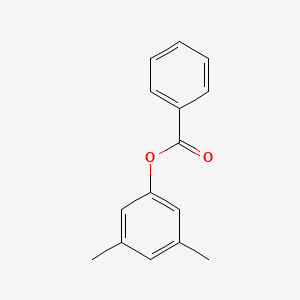


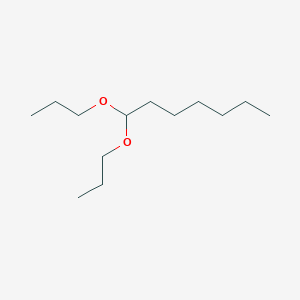
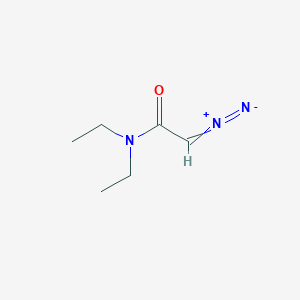

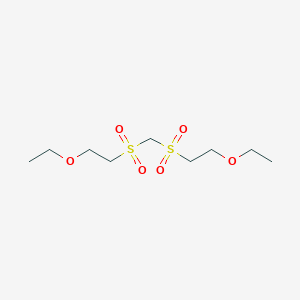

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
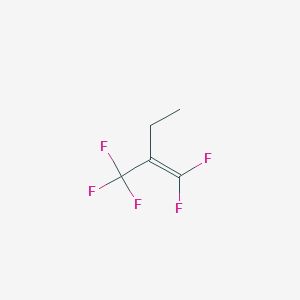
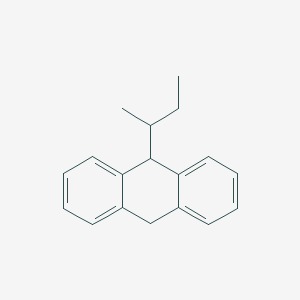
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
